2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h4H2,1-2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPTNFEUBIOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217156 | |
| Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-21-1 | |
| Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- 5,5-Dimethylhydantoin : The core hydantoin structure with two methyl groups at the 5-position.
- 2-Bromoacetonitrile : The alkylating agent providing the acetonitrile substituent.
- Sodium Hydride (NaH) : A strong base used to deprotonate the hydantoin nitrogen to generate the nucleophilic species.
- Dimethylformamide (DMF) : Common polar aprotic solvent used to dissolve reactants and facilitate the reaction.
Reaction Conditions
- The reaction is conducted under an inert atmosphere (argon) to avoid moisture and oxygen interference.
- Sodium hydride is added to a solution of 5,5-dimethylhydantoin in DMF at room temperature and stirred for approximately 30 minutes to generate the sodium salt of the hydantoin.
- 2-Bromoacetonitrile is then added dropwise to the reaction mixture.
- The mixture is stirred at room temperature for about 2 hours to complete the alkylation.
- The reaction mixture is then worked up by evaporation of the solvent under reduced pressure.
- The residue is extracted with ethyl acetate and washed with brine.
- The organic phase is dried over magnesium sulfate and concentrated.
- The crude product is purified by column chromatography using silica gel with a hexane:ethyl acetate eluent system (typically 2:1 ratio).
Yield and Physical Properties
- The product is obtained as a white solid.
- Typical yields reported are around 70-75%.
- Melting point range is approximately 147–149 °C.
- Characterization by ^1H NMR confirms the presence of the acetonitrile methylene protons and the methyl groups on the hydantoin ring.
Reaction Scheme
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5,5-Dimethylhydantoin + NaH (in DMF, rt, 30 min) | Sodium salt of hydantoin | - | Generation of nucleophile |
| 2 | Addition of 2-bromoacetonitrile, stir 2 h, rt | 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | 72% | N-alkylation reaction |
| 3 | Workup: evaporation, extraction, drying, chromatography | Pure product | - | Purification by silica gel |
Supporting Research Findings
- The N-alkylation method using sodium hydride and 2-bromoacetonitrile in DMF is a reliable and reproducible synthetic route for this compound with good yields and purity.
- The reaction proceeds smoothly at room temperature without the need for elevated temperatures or prolonged reaction times.
- The use of sodium hydride ensures complete deprotonation of the hydantoin nitrogen, facilitating efficient nucleophilic substitution.
- Purification by column chromatography allows isolation of the compound in high purity suitable for further biological or structural studies.
- The compound has been characterized by NMR and melting point consistent with literature values, confirming the structure and purity.
Alternative Methods and Notes
- Other bases such as potassium carbonate or cesium carbonate may be used for N-alkylation but sodium hydride remains preferred for its effectiveness in generating the hydantoin anion.
- Solvents like dimethylacetamide (DMA) or tetrahydrofuran (THF) can be alternatives to DMF depending on solubility and reaction scale.
- The reaction is sensitive to moisture; thus, anhydrous conditions and inert atmosphere are recommended.
- No significant side reactions or by-products have been reported under these conditions, making the method clean and efficient.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | 5,5-Dimethylhydantoin |
| Alkylating agent | 2-Bromoacetonitrile |
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 2–3 hours |
| Atmosphere | Argon (inert) |
| Workup | Evaporation, extraction, drying, chromatography |
| Yield | Approximately 72% |
| Physical state | White solid |
| Melting point | 147–149 °C |
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce primary amines, and substitution reactions can result in various substituted imidazolidinyl acetonitriles .
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to known pharmacophores suggests potential applications in drug development. Research indicates that derivatives of dioxoimidazolidines exhibit various biological activities, including anti-inflammatory and antimicrobial properties.
- Case Study : A study on related compounds demonstrated that modifications to the imidazolidine ring can enhance antitumor activity. The incorporation of substituents at specific positions can lead to improved efficacy against cancer cell lines .
Antischistosomal Activity
Recent studies have explored the antischistosomal activity of compounds related to 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. The compound's analogs have shown promise in inhibiting the schistosomiasis-causing parasites.
- Research Findings : In vivo studies indicated that certain derivatives could effectively reduce worm burden in infected models when administered at therapeutic doses. These findings suggest a pathway for developing new treatments for schistosomiasis .
Material Science
Due to its unique chemical structure, this compound may find applications in the development of novel materials, particularly in polymer chemistry.
- Potential Application : The synthesis of polymers incorporating imidazolidine units could lead to materials with enhanced thermal stability and mechanical properties. These materials may be suitable for use in coatings and composites .
Data Tables
| Compound Name | Activity Type | Observed Effect |
|---|---|---|
| Aryl Hydantoin | Antischistosomal | Effective against S. mansoni |
| Dioxoimidazolidine | Antitumor | Reduced tumor cell viability |
| Imidazolidine Polymer | Mechanical Properties | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydantoin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Physicochemical Properties
Biological Activity
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, also known by its chemical identifier CID 54593057, is a compound with a unique structural framework that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNO and features a dioxoimidazolidine ring linked to an acetonitrile group. Its structural representation is as follows:
- Molecular Formula : CHNO
- SMILES : CC1(C(=O)NC(=O)N1CC#N)C
- InChIKey : ZPPPTNFEUBIOKO-UHFFFAOYSA-N
1. Cytotoxicity and Antitumor Activity
Research indicates that compounds with imidazolidine structures can exhibit cytotoxic effects against various human tumor cell lines. For instance, related compounds have been shown to inhibit topoisomerase I, an essential enzyme for DNA replication in cancer cells . The cytotoxic potential of this compound may be inferred from these findings.
2. Antimicrobial Properties
While direct studies on this compound's antimicrobial effects are sparse, similar imidazolidine derivatives have demonstrated significant antibacterial activity. For example, studies on composite biocides incorporating imidazole structures have shown enhanced antibacterial effects against resistant strains of bacteria . This suggests potential antimicrobial applications for the compound .
3. Antiandrogenic Activity
Compounds with similar functional groups have been evaluated for antiandrogenic properties. In particular, aryl hydantoins have shown efficacy in inhibiting androgen receptor activity, which could be relevant for therapeutic strategies targeting hormone-sensitive cancers . The potential of this compound in this context warrants further investigation.
Research Findings and Case Studies
Despite the lack of extensive literature specifically addressing this compound, several studies on related compounds provide insight into its possible biological activities.
Table 1: Summary of Related Compounds and Their Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions using acetonitrile derivatives as precursors. For example, refluxing with sodium acetate in acetic acid (3–5 hours) is a standard protocol for analogous imidazole-based systems . Optimization includes adjusting reaction temperature, solvent polarity (e.g., acetic acid vs. DMF), and stoichiometric ratios of precursors like arylidenemalononitriles . Monitoring reaction progress via TLC or HPLC can help identify optimal termination points.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the presence of the imidazolidinone ring and acetonitrile moiety. Peaks near δ 2.0–2.5 ppm (methyl groups) and δ 3.5–4.0 ppm (nitrile-adjacent protons) are diagnostic .
- X-ray crystallography : Resolve the crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the dioxoimidazolidine ring) .
- IR spectroscopy : Confirm carbonyl (1650–1750 cm) and nitrile (2200–2260 cm) stretches .
Advanced Research Questions
Q. How can DFT studies aid in understanding the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites by analyzing electron density maps (e.g., Fukui indices). For example, the nitrile group’s electrophilicity and the imidazolidinone ring’s hydrogen-bonding capacity can be modeled to guide reactions with arylidenemalononitriles . DFT also optimizes transition-state geometries for mechanistic insights, such as cyclization barriers in heterocycle formation .
Q. How can researchers resolve contradictions in crystallographic data between studies reporting different bond angles or torsional strains in the imidazolidinone ring?
- Methodological Answer :
- Compare unit cell parameters and space groups across studies to assess environmental effects (e.g., solvent inclusion in crystal packing) .
- Validate computational models (DFT-optimized structures) against experimental data to identify systematic errors .
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing conformational flexibility .
Q. What experimental strategies are recommended for analyzing byproduct formation during the synthesis of derivatives from this compound?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, catalyst loading) to isolate conditions favoring byproducts. For example, a 2 factorial design can identify interactions between acetic acid concentration and reflux duration .
- Chromatography : Employ HPLC-MS to separate and characterize byproducts (e.g., dimeric bis-acrylonitriles) .
- Kinetic Studies : Monitor reaction intermediates via in situ IR or NMR to trace byproduct formation pathways .
Q. How can researchers design novel heterocyclic derivatives using this compound as a precursor?
- Methodological Answer :
- Cyclocondensation : React with bifunctional nucleophiles (e.g., hydrazines or thioureas) to form fused rings (e.g., imidazodipyridines) .
- Cross-Coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the nitrile or methyl positions .
- Computational Screening : Pre-screen candidate reactions using DFT to prioritize synthetically viable pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
